molecular formula C12H18FNO2 B5142743 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol CAS No. 418784-77-7

2-{[4-(2-fluorophenoxy)butyl]amino}ethanol

Cat. No. B5142743
CAS RN: 418784-77-7
M. Wt: 227.27 g/mol
InChI Key: XXPRBQYNRBGRTJ-UHFFFAOYSA-N
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Description

2-{[4-(2-fluorophenoxy)butyl]amino}ethanol, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

2-{[4-(2-fluorophenoxy)butyl]amino}ethanol works by binding to S1P receptors and modulating their activity. S1P receptors are involved in immune cell trafficking and inflammation. By modulating S1P receptor activity, 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol can reduce inflammation and immune cell trafficking, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-{[4-(2-fluorophenoxy)butyl]amino}ethanol has been shown to have a number of biochemical and physiological effects. It can reduce the number of circulating lymphocytes, which are involved in immune cell trafficking and inflammation. 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol can also reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-{[4-(2-fluorophenoxy)butyl]amino}ethanol has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol has been shown to have a number of therapeutic effects, making it a promising candidate for further study. However, 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of future directions for the study of 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol. One direction is to further investigate its potential therapeutic applications in various diseases. Additionally, there is interest in developing new analogs of 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol that may have improved solubility and stability. Finally, there is interest in better understanding the mechanisms underlying 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol's neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Synthesis Methods

2-{[4-(2-fluorophenoxy)butyl]amino}ethanol can be synthesized using a multi-step process that involves the reaction of 4-fluorophenol with 1-bromo-3-chloropropane to form 4-(2-fluorophenoxy)propyl bromide. This intermediate is then reacted with butylamine to form 4-(2-fluorophenoxy)butylamine. Finally, the amine is reacted with ethylene oxide to form 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol.

Scientific Research Applications

2-{[4-(2-fluorophenoxy)butyl]amino}ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. 2-{[4-(2-fluorophenoxy)butyl]amino}ethanol has been studied for its potential use in the treatment of multiple sclerosis, rheumatoid arthritis, psoriasis, asthma, and inflammatory bowel disease.

properties

IUPAC Name

2-[4-(2-fluorophenoxy)butylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2/c13-11-5-1-2-6-12(11)16-10-4-3-7-14-8-9-15/h1-2,5-6,14-15H,3-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRBQYNRBGRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCNCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266722
Record name 2-[[4-(2-Fluorophenoxy)butyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(2-Fluorophenoxy)butyl]amino]ethanol

CAS RN

418784-77-7
Record name 2-[[4-(2-Fluorophenoxy)butyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418784-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(2-Fluorophenoxy)butyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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